tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

BTK inhibition Kinase assay Immuno-oncology

Researchers targeting BTK-driven indications often expend significant effort re-establishing SAR when using generic tetrahydroquinoline intermediates. This compound directly addresses that bottleneck with a pre-measured BTK IC50 of 1 nM in standardized enzymatic assays, eliminating the need for de novo affinity profiling. • Validated Potency: 1 nM BTK IC50 provides a quantitative benchmark absent from des-methoxy or unprotected analogs (e.g., CAS 885951-71-3 or 1315365-82-2), reducing design-make-test cycles. • Dual-Function Scaffold: The Boc-protected 4-amine enables direct N-derivatization for focused library synthesis, while the 6-methoxy group retains the potency-enhancing pharmacophore critical for kinase engagement. • Supply Assurance: Available as a characterized building block with documented analytical specifications, suitable for immediate integration into medicinal chemistry workflows.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 1315367-45-3
Cat. No. B1373606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
CAS1315367-45-3
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-13-7-8-16-12-6-5-10(19-4)9-11(12)13/h5-6,9,13,16H,7-8H2,1-4H3,(H,17,18)
InChIKeyKJFWZEYMTYKYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 1315367-45-3): Core Scaffold Identity and Initial Procurement Context


tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 1315367-45-3) is a synthetic small-molecule building block featuring a 6‑methoxy‑1,2,3,4‑tetrahydroquinoline core with a Boc‑protected 4‑amine. It is formally catalogued as an intermediate but has also been profiled directly as a ligand in biochemical assays. Publicly available affinity data demonstrate that this compound binds Bruton’s tyrosine kinase (BTK) with an IC50 of 1 nM in a standardized enzymatic assay [1]. This single‑digit nanomolar potency establishes a quantitative benchmark that distinguishes it from many generic tetrahydroquinoline intermediates, which lack documented target‑engagement data. The combination of a well‑defined synthetic handle (Boc‑amine) and verified kinase affinity makes the compound a non‑trivial starting point for medicinal chemistry programs focused on BTK‑driven indications.

BTK pathway inhibition study fit with reported nanomolar kinase engagement.
Boc-protected 4-amine provides a defined synthetic handle for hit-to-lead expansion.
6-methoxy tetrahydroquinoline core supports selectivity profiling workflow.

Why Generic 1,2,3,4‑Tetrahydroquinoline Intermediates Cannot Replace tert‑Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 1315367-45-3) in BTK‑Focused Campaigns


Superficially interchangeable tetrahydroquinoline building blocks—such as tert‑butyl N-(1,2,3,4‑tetrahydroquinolin-4‑yl)carbamate (CAS 885951‑71‑3) or 6‑methoxy‑1,2,3,4‑tetrahydroquinolin‑4‑amine (CAS 1315365‑82‑2)—lack the integrated combination of the 6‑methoxy electron‑donating substituent and the Boc‑protected amine that appears critical for BTK affinity. The methoxy group is a well‑validated pharmacophoric element in tetrahydroquinoline‑based tubulin and kinase inhibitors, often contributing >10‑fold potency improvements over des‑methoxy analogs [1]. Simultaneously, the Boc group preserves the amine for further elaboration while maintaining target engagement, a dual role that unprotected amines or alternative protecting groups cannot guarantee without additional optimization cycles [2]. Therefore, replacing this compound with a generic analog risks loss of the pre‑validated 1 nM BTK IC50, forcing users to re‑establish structure‑activity relationships de novo.

Des-methoxy Generic tetrahydroquinolines lacking the 6-methoxy group may shift kinase affinity significantly; class-level SAR suggests loss of potency enhancement.
Free amine Unprotected 4-amine analogs lack documented target engagement and may require independent re-validation of BTK potency.
Alt PG Alternative protecting groups have not been profiled with this scaffold; Boc removal before target validation risks de novo SAR cycles.

Quantitative Differentiation Evidence for tert‑Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 1315367-45-3) Relative to Closest Analogs


BTK Enzymatic IC50: Direct Head‑to‑Head Comparison with Intra‑Patent Examples

In the same patent‑internal BTK enzymatic assay, tert‑butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Example 99) achieves an IC50 of 1.0 nM [1]. By contrast, other analogues within the same patent series show a range of potencies: Example 66 displays IC50 <1 nM (inferred to be ~0.5–1 nM), Example 79 shows IC50 = 1.0–1.2 nM, and Example 236 is 5.5‑fold less potent (IC50 = 5.5 nM) [2][3][4]. This places Example 99 in the top tier of the patent’s potency distribution, demonstrating that the 6‑methoxy‑Boc‑tetrahydroquinoline scaffold is competitive with the most optimized analogues.

BTK IC50
Head-to-head
1.0 nM
Reported BTK enzymatic assay context; 5.5-fold higher reported potency than Example 236.
Intra-patent comparison; standardized recombinant BTK assay.
BTK inhibition Kinase assay Immuno-oncology

6‑Methoxy Substitution SAR: Class‑Level Potency Advantage Over Des‑Methoxy Tetrahydroquinolines

Although no direct pair‑wise enzymatic comparison of the target compound with its des‑methoxy analogue is publicly available, the broader tetrahydroquinoline literature establishes that a 6‑methoxy group is critical for colchicine‑site tubulin inhibition and cytotoxicity. In the Wang et al. series, the most potent N‑aryl‑6‑methoxy‑tetrahydroquinoline (compound 6d) exhibited GI50 values of 1.5–1.7 nM against a panel of human tumor cell lines, significantly surpassing the reference agent paclitaxel in the same assays [1]. The 6‑methoxy substituent was identified as a key pharmacophoric element through systematic SAR exploration; its removal consistently diminished tubulin assembly inhibition by >10‑fold. This class‑level inference strongly suggests that the 6‑methoxy group in the target compound is a non‑redundant contributor to its target engagement, making des‑methoxy analogues (e.g., CAS 885951‑71‑3) unsuitable replacements.

6-Methoxy SAR
Class-level
Reported tubulin SAR shows >10-fold potency contribution
May support target engagement inference; des-methoxy replacement risk.
Colchicine-site tubulin context; no direct BTK pair-wise data.
Tubulin polymerization Colchicine site Cytotoxicity

Boc‑Protected Amine: Preservation of Target Affinity While Retaining Synthetic Versatility

The target compound is active as the intact Boc‑carbamate, with an IC50 of 1 nM against BTK, directly demonstrating that the bulky Boc group does not abolish target binding [1]. This is a non‑trivial finding because many Boc‑protected intermediates are assumed to be inactive prodrug surrogates. The unprotected primary amine analogue (6‑methoxy‑1,2,3,4‑tetrahydroquinolin‑4‑amine, CAS 1315365‑82‑2) lacks any publicly reported BTK affinity data, leaving its activity unverified. By selecting the Boc‑protected form, users simultaneously obtain a validated kinase ligand and a handle for downstream diversification—a dual advantage not offered by either the free amine or alternative protecting groups (e.g., acetyl, benzyl), which would require independent re‑validation of target potency.

Boc Stability
Supporting evidence
Intact Boc-carbamate active at 1.0 nM
Reported BTK affinity preserved with Boc group; free amine lacks affinity data.
Supports synthetic handle retention without target loss.
Protecting group strategy Medicinal chemistry BTK inhibitor

Procurement‑Relevant Application Scenarios for tert‑Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS 1315367-45-3)


BTK‑Targeted Medicinal Chemistry Hit‑to‑Lead Expansion

With a confirmed BTK IC50 of 1 nM [1], this compound can serve as a privileged starting point for synthesizing focused libraries. The Boc group allows straightforward deprotection and subsequent N‑derivatization, while the 6‑methoxy substituent retains the potency‑enhancing element identified in tetrahydroquinoline SAR [2]. This scenario is directly supported by the intra‑patent potency ranking, where the scaffold competes with the most potent disclosed analogues.

Kinase Selectivity Profiling Panel Reference Compound

Because the compound has a precisely measured BTK IC50 in a standardized assay, it can be employed as a calibration reference when profiling new BTK inhibitor series. Its well‑defined single‑digit nanomolar activity provides a reliable benchmark for comparing assay performance across different laboratories or screening campaigns [1].

Tubulin Polymerization Inhibitor Scaffold Optimization (Class‑Level Deployment)

Although direct tubulin data for the compound itself are not yet available, the 6‑methoxy‑tetrahydroquinoline core is a validated colchicine‑site pharmacophore [2]. Researchers pursuing dual BTK/tubulin inhibitors or exploring polypharmacology can leverage this compound as a structurally characterized, synthetically tractable entry point that already has confirmed kinase engagement, potentially reducing the number of design‑make‑test cycles.

Application
Selection Property
Validation Focus
BTK hit-to-lead expansion
Boc-protected nanomolar BTK ligand
Target engagement and derivatization potential
Kinase panel calibration reference
Standardized BTK IC50 benchmark
Assay-to-assay potency reproducibility
Tubulin scaffold polypharmacology
6-methoxy colchicine-site pharmacophore
Kinase-tubulin dual-pathway model response
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